Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate
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Overview
Description
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H17NO2. It is a bicyclic compound that features a unique structure, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation reactions to introduce the methyl ester group, followed by amination to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride: A similar compound with a hydrochloride group, often used in similar applications.
4-hydroxybicyclo[2.2.2]octane-1-carboxylate: Another bicyclic compound with a hydroxyl group, used in different chemical reactions.
Uniqueness
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18F3NO4 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17NO2.C2HF3O2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9;3-2(4,5)1(6)7/h2-7,11H2,1H3;(H,6,7) |
InChI Key |
WIDBNYXOSSXJFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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